Kinase Inhibitory Activity Within the Heteroaryl Nicotinamide Patent Scope
The compound is explicitly encompassed by the Markush structure in US Patent 9,169,252, which claims heteroaryl substituted nicotinamide compounds as kinase inhibitors, including modulation of IRAK-4 [1]. The patent describes representative compounds with IC50 values against IRAK-4 ranging from sub-nanomolar to low micromolar, but the exact IC50 of N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide against IRAK-4 is not individually disclosed. Therefore, this evidence is based on class-level inference and does not constitute a direct quantitative comparison for the target compound.
| Evidence Dimension | IRAK-4 Kinase Inhibition |
|---|---|
| Target Compound Data | Not individually reported |
| Comparator Or Baseline | Exemplified compounds in US 9,169,252 with IC50 < 1 µM |
| Quantified Difference | Not determinable |
| Conditions | In vitro kinase assay (specific assay conditions not detailed for this compound in the patent) |
Why This Matters
Inclusion within a key patent positions the structural class as kinase inhibitors, but the absence of disclosed data for this exact compound means its selection over other patent exemplars cannot be justified on the basis of publicly available potency.
- [1] Bristol-Myers Squibb Company. Heteroaryl substituted nicotinamide compounds. US Patent 9,169,252 B2, filed January 2, 2015, and issued October 27, 2015. View Source
